2-[2-(3-Fluorophenyl)ethoxy]acetic acid
Description
Significance of Fluorine Incorporation in Bioactive Molecules
One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the drug's half-life and duration of action. dur.ac.uk Furthermore, fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, membrane permeability, and binding to its biological target. jetir.orgjetir.org Strategic placement of fluorine can also lead to stronger binding interactions with target proteins, thereby increasing the potency of the drug. google.comdur.ac.uk
Overview of Ethoxyacetic Acid Scaffolds in Pharmaceutical Research
The ethoxyacetic acid moiety, and the closely related phenoxyacetic acid scaffold, are recognized as important structural components in a variety of pharmacologically active agents. These scaffolds are considered "privileged structures" because they can interact with multiple biological targets, serving as a versatile foundation for developing new drugs. nih.gov
Derivatives of phenoxyacetic acid, for instance, are found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and antihypertensive agents. jetir.orgjetir.org The flexible ether linkage combined with the terminal carboxylic acid group allows these molecules to adopt conformations suitable for binding to various enzyme active sites and receptors. mdpi.com The acetic acid portion is particularly important as it can engage in critical hydrogen bonding interactions, a common feature in drug-receptor binding. The study of molecules containing these scaffolds continues to be a fruitful area of research for identifying novel therapeutic candidates. nih.gov
Rationale for Investigating Novel Chemical Entities in Drug Discovery
The continuous search for NCEs is fundamental to the advancement of medicine. nih.govresearchgate.net The emergence of drug-resistant pathogens, the need for treatments for new and rare diseases, and the demand for safer and more effective therapies necessitate a constant influx of new drug candidates into the development pipeline. researchgate.netnih.gov NCEs represent the potential for new mechanisms of action, which can overcome existing resistance issues and provide therapeutic options where none currently exist. nih.gov
Investigating novel compounds, even those that are structural analogs of existing molecules, is a critical part of this process. Minor structural modifications can lead to significant improvements in efficacy, selectivity, and safety profiles. biosynth.com The process of designing, synthesizing, and evaluating NCEs, although challenging and resource-intensive, is the primary engine that drives pharmaceutical innovation and improves global health outcomes. nih.govresearchgate.net
Properties and Data for 2-[2-(3-Fluorophenyl)ethoxy]acetic acid
While this compound is available commercially for research purposes, there is a notable absence of published studies detailing its specific biological activities or comprehensive research findings in publicly accessible scientific literature. biosynth.com Its characteristics can be described based on its chemical structure and data available in chemical databases.
The molecule combines a 3-fluorophenyl group with an ethoxyacetic acid side chain. This structure suggests potential for biological activity based on the principles outlined in the introduction. The fluorine atom at the meta-position of the phenyl ring is expected to influence the electronic properties and metabolic stability of the compound. The ethoxyacetic acid portion provides a flexible, polar chain terminating in a carboxylic acid, which is a common feature for engaging with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H11FO3 | nih.gov |
| Molecular Weight | 198.19 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 252566-38-0 | nih.gov |
| XLogP3 | 1.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Note: Data sourced from PubChem. XLogP3 is a computed measure of hydrophobicity.
Detailed Research Findings
Specific research dedicated exclusively to this compound is not extensively documented in peer-reviewed literature. However, the compound's structure allows for informed speculation on its potential areas of investigation. The synthesis of related fluorophenylacetic acids and their derivatives is well-documented, often involving multi-step processes starting from fluorinated benzene (B151609) derivatives. google.comdur.ac.uk
Given that phenoxyacetic acid derivatives have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like COX-2, it is plausible that this compound could be investigated for similar activities. mdpi.com The presence of the fluorophenyl moiety could modulate such activity, potentially leading to a more favorable pharmacological profile compared to non-fluorinated analogs. The compound serves as a prime example of an NCE whose therapeutic potential is yet to be fully explored, representing an opportunity for future research in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-9-3-1-2-8(6-9)4-5-14-7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZNDNBZRCYWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953786-95-3 | |
| Record name | 2-[2-(3-fluorophenyl)ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 3 Fluorophenyl Ethoxy Acetic Acid and Analogues
General Synthetic Strategies for Phenyl Ethoxy Acetic Acid Architectures
The assembly of phenyl ethoxy acetic acid derivatives can be approached through several convergent synthetic routes. A common strategy involves the initial synthesis of a substituted phenylethanol, which then undergoes etherification, followed by oxidation or hydrolysis to yield the final carboxylic acid.
Approaches for the Construction of the 3-Fluorophenyl Ring System
The introduction of a fluorine atom at the meta-position of a phenyl ring is a key step in the synthesis of 2-[2-(3-Fluorophenyl)ethoxy]acetic acid. Several methods can be employed to achieve this substitution pattern.
One common approach involves the use of commercially available starting materials that already contain the 3-fluorophenyl moiety, such as 3-fluorobenzaldehyde (B1666160) or 1-(3-fluorophenyl)ethanol. sigmaaldrich.com These can then be further elaborated to the desired phenylethoxy acetic acid structure.
Alternatively, fluorination can be achieved through diazotization of a corresponding aniline (B41778) precursor, followed by a Balz-Schiemann reaction or related fluorination methods. acs.org Other techniques include nucleophilic aromatic substitution on activated aromatic rings or electrophilic fluorination, although these might be less direct for achieving the 3-fluoro substitution pattern. acs.org
Etherification Reactions for Ethoxy Chain Formation
The formation of the ether linkage is a critical step in assembling the ethoxy chain. The Williamson ether synthesis is a widely employed and reliable method for this transformation. numberanalytics.comfrancis-press.comyoutube.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. numberanalytics.comyoutube.com
In the context of synthesizing this compound, 2-(3-fluorophenyl)ethanol (B1296792) can be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. youtube.comnumberanalytics.com This alkoxide then reacts with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), to form the ethyl ester of the target molecule. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being preferred to facilitate the reaction. numberanalytics.comnumberanalytics.com
Alternative etherification methods include acid-catalyzed dehydration of alcohols or reactions involving phase-transfer catalysts to enhance reactivity. numberanalytics.comscirp.org
Carboxylic Acid Functional Group Introduction and Derivatization
The final step in the synthesis is the introduction or unmasking of the carboxylic acid group. When the synthesis proceeds through an ester intermediate, such as ethyl 2-[2-(3-fluorophenyl)ethoxy]acetate, simple hydrolysis under acidic or basic conditions yields the desired carboxylic acid. google.commdpi.com
Another route involves the oxidation of a primary alcohol. For instance, a precursor like 2-[2-(3-fluorophenyl)ethoxy]ethanol can be oxidized using various reagents to afford the carboxylic acid. wipo.intgoogle.com
Alternatively, the carboxylic acid moiety can be introduced via the hydrolysis of a nitrile. A synthetic pathway could involve the reaction of 3-fluorobenzyl bromide with a cyanide source to form 3-fluorophenylacetonitrile, which is then hydrolyzed to 3-fluorophenylacetic acid. mdpi.comorgsyn.org This acid could then be further elaborated to the target molecule.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for achieving high yields and purity of this compound and its analogues. Key factors to consider include the choice of reagents, solvents, temperature, and reaction time for each synthetic step.
For the Williamson ether synthesis, the selection of the base and solvent significantly impacts the yield. numberanalytics.com Strong bases like sodium hydride in polar aprotic solvents generally lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com Microwave-assisted synthesis can also be employed to accelerate reaction rates and improve yields. numberanalytics.com
The table below summarizes the effect of different bases and solvents on the yield of a typical Williamson ether synthesis.
| Base | Solvent | Yield (%) |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |
| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |
| Sodium Hydroxide (B78521) (NaOH) | Water (H₂O) | 40 |
This table illustrates the general impact of base and solvent choice on Williamson ether synthesis yields, based on established chemical principles. numberanalytics.com
Stereoselective Synthetic Pathways for Chiral Analogues
The synthesis of chiral analogues of this compound, where a stereocenter might be present in the ethoxy chain, requires stereoselective synthetic methods. This can be achieved through several strategies.
One approach is the use of chiral starting materials, such as a resolved chiral 1-(3-fluorophenyl)ethanol. Another method involves the use of chiral catalysts or reagents to induce stereoselectivity in a key bond-forming step. For example, asymmetric reduction of a ketone precursor can yield a chiral alcohol. nih.gov
Phenanthroline-based catalysts have been shown to be effective in the stereoselective addition of nucleophiles to glycosyl bromides, a strategy that could potentially be adapted for the stereoselective synthesis of α-substituted carboxylic acids. nih.gov
Radiosynthesis Protocols for Isotopic Labeling (e.g., 18F)
The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the this compound scaffold is crucial for its use as a PET imaging agent. The radiosynthesis of ¹⁸F-labeled compounds typically involves a late-stage fluorination reaction to maximize the radiochemical yield due to the short half-life of ¹⁸F (approximately 110 minutes). acs.orgnih.gov
A common strategy for ¹⁸F-labeling is nucleophilic aromatic substitution on a precursor bearing a suitable leaving group, such as a nitro or trimethylammonium group, at the desired position. acs.orgmdpi.com The reaction is typically carried out using a complex of [¹⁸F]fluoride with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base. mdpi.com The reaction conditions, including temperature, solvent, and reaction time, must be carefully optimized to achieve high radiochemical yields. mdpi.com
The table below outlines a typical radiosynthesis procedure.
| Step | Reagent/Condition | Purpose |
| 1 | [¹⁸F]Fluoride, K₂₂₂, K₂CO₃ | Activation of [¹⁸F]fluoride |
| 2 | Precursor (e.g., nitro-substituted analogue) in DMSO | Nucleophilic aromatic substitution |
| 3 | Heating (e.g., 150-180 °C) | Drive the reaction to completion |
| 4 | HPLC purification | Isolation of the ¹⁸F-labeled product |
This table provides a generalized overview of a common radiosynthesis protocol for ¹⁸F-labeling. mdpi.com
The identity and purity of the final radiolabeled compound are confirmed by co-elution with a non-radioactive standard using radio-HPLC. mdpi.com
Advanced Spectroscopic and Chromatographic Methods for Characterization (Methodological Focus)
The unambiguous identification of this compound and its analogues relies on a suite of analytical methods. These techniques provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. researchgate.net For this compound, both ¹H and ¹³C NMR would be utilized to confirm the presence and connectivity of the different parts of the molecule.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For the title compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group, the two methylene (B1212753) groups of the ethoxy bridge, and the methylene group of the acetic acid moiety. The splitting patterns (multiplicity) and coupling constants of these signals would confirm the substitution pattern of the aromatic ring and the connectivity of the ethoxy chain. For instance, the protons on the carbon adjacent to the oxygen would appear at a different chemical shift than those adjacent to the aromatic ring.
¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the fluorine substituent, and these can be compared to data for similar fluorophenyl compounds. mdpi.com The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >170 ppm).
2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com An HSQC experiment correlates directly bonded carbon and proton atoms, while an HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds), which is crucial for confirming the connection between the ethoxy group and the acetic acid moiety, as well as the link between the 3-fluorophenylethanol fragment and the ether oxygen.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10-13 (broad singlet) | ~175 |
| Acetic Acid Methylene (-O-CH₂ -COOH) | ~4.1 (singlet) | ~68 |
| Ethoxy Methylene (-O-CH₂ -CH₂-Ar) | ~3.8 (triplet) | ~70 |
| Ethoxy Methylene (O-CH₂-CH₂ -Ar) | ~3.0 (triplet) | ~36 |
| Aromatic Carbons and Protons | 6.9-7.4 (multiplets) | 113-164 (including C-F coupling) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum of the parent compound of the non-fluorinated analogue, 2-(2-phenylethoxy)acetic acid, is known, and similar fragmentation patterns would be expected for the fluorinated version. biosynth.com The mass spectrum of a key precursor, 3-fluorophenylacetic acid, is also well-documented and shows a characteristic molecular ion peak. nist.gov
Chromatographic Methods
Chromatographic techniques are essential for the purification of the final product and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for analyzing the purity of the synthesized acid. A reversed-phase HPLC method would typically be developed, using a C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The retention time of the main peak would be a characteristic of the compound, and the peak area would be used to quantify its purity. The development of such methods is informed by studies on the chromatographic separation of related positional isomers of fluorophenylacetic acid. blogspot.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. This technique allows for the confirmation of the molecular weight of the compound corresponding to the main peak in the chromatogram, as well as any impurities. LC-MS has been effectively used to detect and quantify other fluorinated ethoxy acetic acid derivatives in various samples. nih.govchemrxiv.org
Gas Chromatography (GC): For analysis by GC, the carboxylic acid would typically need to be derivatized to a more volatile ester, for example, by reaction with a silylating agent or by conversion to its methyl ester. GC analysis can provide high-resolution separation and is often coupled with mass spectrometry (GC-MS) for definitive peak identification. The methodology for such an analysis would draw on established procedures for the GC analysis of related fluorinated compounds. bldpharm.com
Summary of Characterization Data for Analogues
The following table provides a summary of the types of data obtained from advanced analytical techniques for compounds analogous to this compound.
| Analytical Technique | Analogue Compound | Observed Data/Findings | Reference |
| ¹H and ¹³C NMR | 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-one | Complete assignment of proton and carbon signals, including C-F coupling constants, using 1D and 2D NMR. | mdpi.com |
| Mass Spectrometry (EI) | 3-Fluorophenylacetic acid | Molecular ion peak at m/z 154, with characteristic fragmentation. | nist.gov |
| HPLC | Isomers of fluorophenylacetic acid | Successful separation of 2-, 3-, and 4-fluoro isomers achieved by optimizing mobile phase composition. | blogspot.com |
| LC-MS | Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid | Detection and quantification in environmental samples using UHPLC coupled with high-resolution mass spectrometry. | nih.gov |
| ¹H and ¹³C NMR | 2-(2,4-Dichlorophenoxy)acetic acid derivatives | Characteristic signals for the phenoxyacetic acid moiety identified and assigned. | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Rational Design Principles for 2-[2-(3-Fluorophenyl)ethoxy]acetic Acid Analogues
The design of new analogues of this compound is guided by rational design principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. tandfonline.com These strategies leverage existing knowledge of the compound and its presumed biological target to make informed modifications rather than relying on random screening. mdpi.com
The development of analogues can proceed via two primary pathways: ligand-based and target-based design.
Ligand-Based Design: In the absence of a known three-dimensional structure of the biological target, ligand-based design relies on the information derived from a series of known active molecules. For analogues of this compound, this would involve identifying a common pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. By comparing the structures of several active phenoxyacetic acid derivatives, medicinal chemists can build a model that defines the necessary spatial arrangement of features like the aromatic ring, the hydrogen-bond-accepting ether oxygen, and the anionic carboxylic acid group. researchgate.netmdpi.com This model then serves as a template for designing new molecules with a higher probability of being active.
Target-Based Design: If the biological target, such as a specific enzyme or receptor, is known and its 3D structure has been determined (e.g., through X-ray crystallography), target-based design becomes possible. mdpi.com This powerful approach involves using computational docking to simulate how a proposed analogue of this compound would fit into the target's binding site. mdpi.com The goal is to design molecules that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket. For example, the fluorophenyl group might be designed to fit into a hydrophobic pocket, while the carboxylic acid could form a salt bridge with a positively charged residue like arginine. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For phenoxyacetic acid derivatives, QSAR models can predict properties such as herbicidal efficacy, receptor binding affinity, or toxicity. mdpi.comnih.gov
These models are built by calculating a set of molecular descriptors for each analogue and then using statistical methods to find a correlation with their measured biological activity. mdpi.com Key descriptors for phenoxyacetic acid derivatives often include:
Hydrophobic parameters (π): These describe the lipophilicity of substituents on the phenyl ring. Potency often correlates positively with the lipophilicity of these substituents. nih.gov
Electronic parameters (σ): These account for the electron-donating or electron-withdrawing nature of substituents, which influences factors like pKa and hydrogen bonding potential. nih.gov
Steric parameters (e.g., Molar Refraction, MR): These describe the size and shape of substituents, which can impact how well the molecule fits into a binding site. nih.gov
A typical QSAR model for this class of compounds might indicate that biological efficacy is determined by a combination of lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov
Table 1: Illustrative QSAR Descriptors for Hypothetical Analogues This interactive table shows examples of molecular descriptors that would be used in a QSAR study for analogues of this compound.
| Compound Analogue | LogP (Lipophilicity) | TPSA (Polar Surface Area) | H-Bond Acceptors | Predicted Activity (IC₅₀, nM) |
| This compound | 1.85 | 55.8 | 4 | 150 |
| 2-[2-(3,5-Difluorophenyl)ethoxy]acetic acid | 2.14 | 55.8 | 4 | 95 |
| 2-[2-(3-Chlorophenyl)ethoxy]acetic acid | 2.39 | 55.8 | 4 | 130 |
| 2-[2-(3-Methylphenyl)ethoxy]acetic acid | 2.31 | 55.8 | 4 | 210 |
| 2-[2-(Phenyl)ethoxy]acetic acid | 1.68 | 55.8 | 4 | 300 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Impact of Structural Modifications on Biological Activity and Selectivity
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. tandfonline.comnih.gov The specific position of the fluorine atom on the phenyl ring is critical. nih.gov
Metabolic Stability: A primary reason for adding fluorine is to block sites of metabolic oxidation. mdpi.com Aromatic rings are often hydroxylated by cytochrome P450 enzymes. Placing a fluorine atom, with its strong and stable C-F bond, at a metabolically vulnerable position can prevent this breakdown, prolonging the drug's half-life. nih.gov Moving the fluorine from the meta-position (C-3) to the para-position (C-4) might offer better protection against para-hydroxylation, a common metabolic pathway. mdpi.com
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing how it interacts with a target protein. benthamscience.com It can engage in favorable electrostatic or dipole interactions within a receptor's binding pocket. benthamscience.com The optimal position (ortho, meta, or para) depends entirely on the specific topology of the target site.
Table 2: Hypothetical Impact of Fluorine Position on Biological Activity This table illustrates how changing the position of the fluorine atom could theoretically affect the activity of the compound.
| Compound Analogue | Position of Fluorine | Rationale | Hypothetical IC₅₀ (nM) |
| 2-[2-(Phenyl)ethoxy]acetic acid | None | Baseline compound | 300 |
| 2-[2-(4-Fluorophenyl)ethoxy]acetic acid | Para | Blocks para-hydroxylation, potentially increasing metabolic stability. mdpi.com | 120 |
| This compound | Meta | Balances electronic effects and steric profile. | 150 |
| 2-[2-(2-Fluorophenyl)ethoxy]acetic acid | Ortho | May introduce steric hindrance or enable specific interactions. | 250 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
The ethoxyacetic acid portion of the molecule acts as a flexible spacer or linker, connecting the fluorophenyl head to the carboxylic acid tail. The length and conformation of this spacer are critical determinants of binding affinity. nih.gov
Studies on bivalent ligands have shown that the length of a spacer is crucial for allowing the ligand to bind optimally to its target. nih.gov If the spacer is too short or too long, it may not be able to position the key binding groups (the phenyl ring and the carboxylate) at the correct distance and orientation to interact simultaneously with their respective sub-pockets on the receptor. nih.gov Lengthening or shortening the ethylene (B1197577) glycol chain (e.g., to a propoxy or methoxy (B1213986) linker) would directly impact this spatial relationship and could significantly alter biological activity. A flexible spacer can be more forgiving of a mismatch between its length and the distance between binding pockets compared to a rigid one. nih.gov
The carboxylic acid group is a pivotal functional group in many drugs and is often a key component of the pharmacophore. researchgate.netwiley-vch.de
Ionic and Hydrogen Bonding: At physiological pH, the carboxylic acid group is typically deprotonated to form a negatively charged carboxylate. wiley-vch.de This anion is a powerful hydrogen bond acceptor and can form strong, charge-based interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) at a receptor binding site. nih.govresearchgate.net This interaction can be a primary anchor, locking the molecule into its active conformation.
Solubility and Pharmacokinetics: The ionizable nature of the carboxylic acid group generally increases the water solubility of a compound, which is often beneficial for administration and distribution. wiley-vch.deresearchgate.net However, the negative charge can also hinder passage across biological membranes, potentially limiting bioavailability. wiley-vch.de This creates a need to balance the positive contributions to binding affinity with the potential negative effects on pharmacokinetics. In some cases, carboxylic acids are converted into ester prodrugs to improve membrane permeability; the ester is then cleaved by enzymes in the body to release the active carboxylic acid. wiley-vch.de
Stereochemical Considerations in Ligand-Target Recognition and Activity
Stereochemistry is a critical factor in the interaction between a ligand and its biological target, often leading to significant differences in pharmacological activity between enantiomers. For chiral derivatives of phenoxyacetic acid, the spatial arrangement of substituents can profoundly influence binding affinity and efficacy.
Research on a series of chiral phenoxyacetic acid analogues has demonstrated the crucial role of stereochemistry in their activity as PPARα and PPARγ agonists. nih.gov In many cases, the (S)-isomers were found to be more potent than the corresponding (R)-isomers. nih.gov This enantioselectivity suggests that the target's binding pocket is asymmetric, with specific steric and electronic requirements that are better met by one enantiomer over the other.
For a hypothetical chiral version of this compound, where a chiral center could be introduced, for instance, by substitution on the ethoxy linker, one would expect to observe stereoselective activity. The three-dimensional orientation of the 3-fluorophenyl group and the carboxylic acid moiety relative to the rest of the molecule would likely dictate the effectiveness of the interaction with the amino acid residues in the binding site of a target protein. In some instances with analogous compounds, a reversal of stereoselectivity has been observed for different PPAR subtypes, highlighting the subtle differences in the architecture of their respective ligand-binding domains. nih.gov
Computational Approaches to Molecular Recognition and Optimization
In the absence of empirical data, computational methods provide a powerful toolkit for predicting how this compound might interact with biological targets and for guiding the optimization of its structure.
Molecular Docking Simulations for Putative Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For phenoxyacetic acid derivatives targeting PPARs, docking studies have been instrumental in elucidating their binding modes. nih.govrsc.org These studies typically show that the acidic head group (the carboxylic acid) forms key hydrogen bonds with polar residues in the binding pocket, such as serine, tyrosine, and histidine, while the aromatic tail occupies a hydrophobic region of the ligand-binding domain. acs.org
For this compound, a docking simulation into the PPARγ ligand-binding domain would likely predict that the carboxylate group anchors the molecule through interactions with residues like Ser289, His323, and Tyr473. The 3-fluorophenyl group would be expected to extend into a hydrophobic pocket, where the fluorine atom could potentially form specific interactions, such as halogen bonds or favorable electrostatic interactions, with the protein. The flexible ethoxy linker allows the molecule to adopt a conformation that optimizes these interactions.
Table 1: Putative Interacting Residues for Phenoxyacetic Acid Analogs in PPARγ Ligand-Binding Domain
| Ligand Moiety | Interacting Residue Type | Example Residues in PPARγ | Interaction Type |
| Carboxylic Acid | Polar Amino Acids | Ser289, His323, Tyr473 | Hydrogen Bonding |
| Phenyl Ring | Hydrophobic Amino Acids | Cys285, Ile326, Met364 | Hydrophobic Interactions |
| Phenyl Ring | Aromatic Amino Acids | Phe282, Phe363 | π-π Stacking |
| Ether Linkage | Various | Flexible to accommodate pocket | van der Waals |
This table is illustrative and based on docking studies of analogous compounds. The specific interactions for this compound would require dedicated computational analysis.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-receptor interactions and the conformational flexibility of both the ligand and the target protein over time. nih.govplos.org For a flexible molecule like this compound, MD simulations can explore the accessible conformations of the ethoxy linker and the orientation of the terminal phenyl ring within the binding pocket. nih.gov
The conformational flexibility of the ligand is crucial for its ability to adapt to the binding site. nih.gov MD simulations can reveal how the ligand induces or stabilizes specific receptor conformations, which is particularly important for nuclear receptors like PPARs that undergo significant conformational changes upon activation. nih.gov These simulations can also be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. The presence of the ether linkage in this compound imparts significant conformational freedom, allowing the molecule to adopt various bent and extended conformations to maximize its interactions within a binding pocket. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. For PPARγ agonists, a common pharmacophore model includes a hydrogen bond acceptor (the carboxylic acid), one or two hydrogen bond donors, and one or more hydrophobic or aromatic features. nih.gov
A pharmacophore model derived from known phenoxyacetic acid-based PPAR agonists could be used to screen large chemical databases for novel compounds with similar activity profiles. nih.gov this compound itself fits the general pharmacophoric features of a PPAR agonist. Virtual screening campaigns based on such models have been successful in identifying novel scaffolds for PPAR modulators. nih.gov The development of a specific pharmacophore model for this class of compounds would involve defining the spatial relationships between the acidic head, the flexible linker, and the substituted aromatic tail, which are critical for potent and selective activity.
Table 2: Common Pharmacophoric Features for PPARγ Agonists
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |
| Hydrogen Bond Acceptor | Carboxylate Oxygen | Anchoring to polar residues |
| Hydrogen Bond Donor | Carboxylic Acid Hydrogen | Interaction with acceptor residues |
| Aromatic Ring | Phenyl Group | π-π stacking and hydrophobic interactions |
| Hydrophobic Feature | Phenyl Ring / Alkyl Linker | Occupying hydrophobic pockets |
This table represents a generalized pharmacophore model for PPARγ agonists.
Biological Evaluation and Mechanistic Insights of 2 2 3 Fluorophenyl Ethoxy Acetic Acid Analogues in Vitro
Enzyme Inhibition and Activation Profiling
Histone Deacetylase (HDAC) Isoform Inhibition (e.g., HDAC1, 2, 3)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. The inhibition of HDACs, particularly class I isoforms like HDAC1, 2, and 3, is a validated therapeutic strategy in oncology. nih.gov Many HDAC inhibitors (HDACi) function by chelating the zinc ion within the enzyme's active site, often utilizing a zinc-binding group (ZBG) such as a hydroxamic acid. nih.gov
Despite the therapeutic importance of HDAC inhibitors, a review of the available scientific literature did not yield specific data on the in vitro inhibitory activity of 2-[2-(3-Fluorophenyl)ethoxy]acetic acid or its direct analogues, such as phenoxyacetic acid derivatives, against HDAC isoforms 1, 2, or 3. Further research is required to determine if this class of compounds possesses any significant HDAC inhibitory potential.
HIV-1 Integrase (IN) Inhibition Mechanisms
HIV-1 integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. researchgate.net This process involves two main catalytic steps: 3'-processing and strand transfer. researchgate.net Compounds that can inhibit one or both of these steps are valuable as antiretroviral agents.
While direct studies on this compound analogues are not prevalent, research into structurally related acetic acid derivatives provides insight into potential mechanisms of action. A notable class of HIV-1 integrase inhibitors are the 2-(quinolin-3-yl) acetic acid derivatives. These compounds function as allosteric integrase inhibitors (ALLINIs). nih.gov Their mechanism involves binding to the integrase catalytic core domain (CCD) dimer at the binding pocket of the cellular cofactor LEDGF/p75. nih.gov This allosteric binding event has a dual effect: it not only blocks the crucial interaction between integrase and LEDGF/p75 but also stabilizes an inactive multimeric form of integrase, which prevents the formation of the stable synaptic complex with viral DNA. nih.gov This multi-modal action results in a cooperative inhibition of the concerted integration of viral DNA. nih.gov
Other classes of integrase inhibitors include β-diketo acids and their derivatives, which are known to chelate metal ions in the enzyme's active site, typically inhibiting the strand transfer step. researchgate.net The structural features of the inhibitor, including the scaffold and substituents, are critical for potent activity. researchgate.net
Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and are key mediators of inflammation. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.
Analogues of this compound, specifically amide derivatives of existing nonsteroidal anti-inflammatory drugs (NSAIDs), have been evaluated for their COX inhibitory activity. For instance, the conversion of meclofenamic acid, a non-selective COX inhibitor, into a phenoxyethyl amide derivative resulted in a compound with altered selectivity. The phenoxyethyl amide of meclofenamic acid demonstrated significant inhibitory potency against both COX-1 and COX-2. researchgate.net
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by a Meclofenamic Acid Analogue
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Phenoxyethyl amide of meclofenamic acid (Compound 27) | Murine COX-1 | 0.03 |
| Murine COX-2 | 0.2 |
Data sourced from a study on the conversion of NSAIDs to COX-2 inhibitors. researchgate.net
This data indicates that modification of the carboxylic acid moiety of an NSAID to a phenoxyethyl amide can yield potent inhibitors of both COX isoforms. researchgate.net The selectivity profile is a critical aspect of these analogues, with the ratio of IC₅₀ values for COX-1 versus COX-2 determining the relative risk of side effects. researchgate.net
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol. nih.gov By degrading 2-AG, MAGL terminates endocannabinoid signaling and supplies a precursor pool for the synthesis of pro-inflammatory prostaglandins. nih.gov Inhibition of MAGL is therefore a therapeutic target for various conditions, including neurodegenerative diseases, inflammation, and cancer.
Structurally related phenylacetic acid derivatives, such as phenyl(piperazin-1-yl)methanone compounds, have been identified as reversible MAGL inhibitors. Through computational screening and subsequent in vitro validation, these compounds have demonstrated notable inhibitory activity. nih.gov
Table 2: In Vitro Monoacylglycerol Lipase (MAGL) Inhibition by Phenyl(piperazin-1-yl)methanone Analogues
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Compound 1 | Human MAGL | 23.3 |
| Compound 4 | Human MAGL | 6.1 |
Data sourced from a study on computationally driven discovery of reversible MAGL inhibitors. nih.gov
These findings show that the phenyl(piperazin-1-yl)methanone scaffold can serve as a basis for developing reversible MAGL inhibitors. nih.gov Derivative 4 showed improved potency over the initial hit, Compound 1 , and also exhibited antiproliferative activity in cancer cell lines, suggesting its potential as a lead for further optimization. nih.gov
Neuronal Nitric Oxide Synthase (nNOS) Isoform Inhibition
Neuronal nitric oxide synthase (nNOS) is one of three isoforms of nitric oxide synthase, enzymes that catalyze the production of nitric oxide (NO) from L-arginine. In the nervous system, nNOS is involved in various physiological and pathological processes, and its over-activity can contribute to neurodegeneration. Selective inhibition of nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a key goal for therapeutic development.
A review of the scientific literature did not provide specific data on the in vitro inhibitory activity of this compound or its direct analogues against the nNOS isoform. Known inhibitors of nNOS often feature structures that mimic the L-arginine substrate, such as compounds containing amidine or guanidine (B92328) groups, or heterocyclic structures like nitroindazoles. Further investigation would be necessary to ascertain whether the phenylethoxy acetic acid scaffold possesses any affinity for or inhibitory activity against nNOS.
Viral Protease Inhibition (e.g., Dengue and West Nile Virus NS2B/NS3 Proteases)
The NS2B/NS3 protease is a two-component enzyme essential for the replication of flaviviruses, including Dengue virus (DENV) and West Nile virus (WNV). The protease cleaves the viral polyprotein at multiple sites, a process critical for the maturation of functional viral proteins. Consequently, the NS2B/NS3 protease is a prime target for the development of antiviral drugs.
Screening of the available literature did not reveal any studies evaluating this compound or its close analogues for inhibitory activity against DENV or WNV NS2B/NS3 proteases. Research in this area has focused on various other chemical scaffolds, such as benz[d]isothiazol-3(2H)-one derivatives, which have shown inhibitory activity against these viral proteases. The potential for phenylethoxy acetic acid derivatives to act as viral protease inhibitors remains an open area for investigation.
Glutathione (B108866) Peroxidase (GPx1) Inhibition
No research data was found on the effects of this compound on glutathione peroxidase 1 (GPx1) activity.
GPx1 is a vital antioxidant enzyme that plays a crucial role in cellular redox homeostasis by reducing hydrogen peroxide and organic hydroperoxides. It utilizes glutathione (GSH) as a substrate to catalyze these reactions, protecting cells from oxidative damage. The inhibition of GPx1 can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress, which may trigger cell death pathways like apoptosis. Some novel compounds, such as pentathiepins, have been identified as inhibitors of GPx1 and have demonstrated anticancer activity by inducing oxidative stress and apoptosis in cancer cells. The therapeutic inhibition of GPx1 is considered a potential strategy in cancer treatment, as it might not be toxic to normal cells but could enhance the effectiveness of certain anticancer drugs.
Cellular and Biochemical Assays for Functional Response and Mode of Action
Effects on Gene Expression and Biofilm Formation Pathways
There is no available information regarding the impact of this compound on gene expression or biofilm formation pathways.
Biofilm formation is a critical process for many pathogenic microbes, contributing to their persistence and resistance to antimicrobial agents. This process involves the adhesion of microorganisms to surfaces and the subsequent formation of a structured community encased in a self-produced matrix. The regulation of biofilm formation is a complex process involving various genes. For instance, in Streptococcus mutans, the luxS gene, which is involved in quorum sensing, plays a role in biofilm development. Some chemical compounds can interfere with these pathways. For example, 5-fluorouracil (B62378) has been shown to reduce biofilm formation in Escherichia coli by affecting the global regulator AriR. Similarly, certain polyphenolic fractions have been observed to inhibit biofilm formation by downregulating key genes.
Induction of Cellular Stress Responses (e.g., Oxidative Stress)
Specific studies on the induction of cellular stress responses by this compound are not available in the current literature.
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. This can lead to damage to essential cellular components like DNA, proteins, and lipids. Cells have evolved intricate stress response mechanisms to counteract oxidative insults. The nuclear factor E2-related factor 2 (NRF2) pathway is a key defense mechanism that regulates the expression of numerous antioxidant and detoxification genes. The induction of oxidative stress is a mechanism of action for some therapeutic agents, which can overwhelm cancer cells' antioxidant capacity, leading to cell death.
Mechanisms of Regulated Cell Death (e.g., Apoptosis, Ferroptosis)
The mechanisms of regulated cell death induced by this compound have not been documented.
Cells can undergo various forms of regulated cell death, which are genetically programmed and play critical roles in development and disease.
Apoptosis is a well-characterized form of programmed cell death that involves the activation of caspases, leading to cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. It is generally considered an immunologically silent process.
Ferroptosis is a more recently discovered form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. This pathway is distinct from apoptosis and can be induced by the depletion of glutathione or the direct inhibition of glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from ferroptosis by neutralizing lipid peroxides. The induction of ferroptosis is being explored as a potential therapeutic strategy for cancers that are resistant to apoptosis.
Antiproliferative Activity in Cancer Cell Lines
There are no public reports on the antiproliferative activity of this compound in cancer cell lines.
The evaluation of antiproliferative activity is a standard method for screening potential anticancer compounds. This involves testing the ability of a substance to inhibit the growth and proliferation of various cancer cell lines. Numerous natural and synthetic compounds have been investigated for their antiproliferative effects. For example, certain flavonoids have demonstrated selective activity against tumor cells while showing weaker effects on normal cells. Similarly, extracts from plants like Anthyllis vulneraria have shown antiproliferative activity against cancer cell lines such as HepG2, HeLa, and MCF-7. The effectiveness of such compounds can vary depending on the cell line and the concentration of the compound.
Broad-Spectrum Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antimycobacterial)
No data is available concerning the broad-spectrum antimicrobial activity of this compound.
The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. Broad-spectrum antimicrobial activity refers to the ability of a compound to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and mycobacteria. Acetic acid, for instance, has a long history of use as a disinfectant and has shown efficacy against various planktonic bacteria and biofilms. It has demonstrated antibacterial activity against common wound pathogens with minimum inhibitory concentrations (MICs) in the range of 0.16–0.31%. Furthermore, some synthetic derivatives of natural compounds, like those from cinnamic acid, have shown significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Other research has focused on developing compounds with antimycobacterial properties, such as certain polycyclic polyprenylated acylphloroglucinols that are active against multi-drug resistant Mycobacterium tuberculosis.
Antiviral Activity (e.g., Anti-HIV-1)
The search for new anti-HIV-1 agents remains a critical area of research due to the emergence of drug-resistant viral strains. Analogues of this compound, particularly those incorporating a phenoxyethoxy moiety, have been investigated for their potential to inhibit HIV-1 replication.
One study focused on the synthesis and antiviral evaluation of 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives. These compounds, which share the phenoxyethoxy core structure with this compound, were tested for their ability to inhibit HIV-1 in vitro. The most promising results were observed with 5-bromo-6-methyluracil (B78055) derivatives, which were found to suppress viral replication by 50% at micromolar concentrations. researchgate.net The presence of a halogen, such as the fluorine atom in the target compound's phenyl ring, can be a favorable feature for anti-HIV activity, as suggested by studies on other classes of inhibitors like phenyl ethyl thiourea (B124793) (PET) derivatives. researchgate.net
Interactive Table: Anti-HIV-1 Activity of 1-{[2-(phenoxy)ethoxy]methyl}uracil Analogues
| Compound | Substituents | EC₅₀ (µM) |
|---|---|---|
| 5-bromo-6-methyl-1-{[2-(4-chlorophenoxy)ethoxy]methyl}uracil | 5-Br, 6-Me, 4'-Cl | 7.2 |
EC₅₀ represents the concentration at which 50% of viral replication is inhibited. researchgate.net
These findings suggest that the 2-phenoxyethoxy scaffold could be a valuable component in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). The fluorine substitution on the phenyl ring of this compound may further influence its antiviral potency and metabolic stability.
Transporter Affinity and Inhibition Studies (e.g., ASCT-2)
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5, is a crucial transporter for neutral amino acids, particularly glutamine. Its overexpression in various cancer cells makes it an attractive target for therapeutic intervention. While direct studies on this compound are not available, research on structurally related compounds provides insights into potential interactions with ASCT2.
Studies on inhibitors of ASCT2 have identified compounds like benzylserine and benzylcysteine as competitive inhibitors that bind to the substrate-binding site. nih.gov Although these compounds are structurally distinct from this compound, they highlight the importance of an aromatic ring and a carboxylic acid function for binding to the transporter. It is conceivable that the phenoxyacetic acid moiety could interact with the binding pocket of ASCT2.
A patent for novel inhibitors of ASCT1 and ASCT2 describes various structures, some of which contain aryl ether linkages, that demonstrate inhibitory activity. google.com This suggests that the general scaffold of an aromatic ring linked to an acetic acid via an ether bond could be a starting point for designing ASCT2 inhibitors. The 3-fluoro substitution on the phenyl ring of the target compound could potentially enhance binding affinity or selectivity.
Interactive Table: Inhibition of ASCT2 by Analogue Compounds
| Compound | Type | Inhibition Mechanism | Ki (µM) |
|---|---|---|---|
| Benzylserine | Inhibitor | Competitive | Not specified |
Ki represents the inhibition constant. nih.gov
Further investigation is required to determine if this compound or its analogues can effectively inhibit ASCT2-mediated amino acid transport.
Receptor Binding Assays Using Primary Cells (e.g., Human Neutrophils)
Neutrophils are key players in the innate immune response, and their activity is modulated by a variety of cell surface receptors. The interaction of small molecules with these receptors can either trigger or inhibit inflammatory responses. While specific receptor binding data for this compound on human neutrophils is not documented, studies on other compounds provide a framework for potential interactions.
For instance, the anti-HIV drug dolutegravir (B560016) has been shown to have pro-inflammatory interactions with human neutrophils, leading to the generation of reactive oxygen species (ROS) through a mechanism dependent on extracellular calcium influx. mdpi.com This highlights that small molecules can directly activate neutrophil functions. Phenoxyacetic acid derivatives have been widely studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com This suggests that analogues of this compound might modulate neutrophil activity, potentially by interacting with receptors involved in inflammatory signaling.
Neutrophils express a range of immunoreceptors, including members of the immunoglobulin superfamily, that can either activate or inhibit cellular responses. nih.gov The binding of a ligand to these receptors can initiate a signaling cascade. It is plausible that a compound like this compound could interact with one or more of these receptors, although this remains to be experimentally verified. The nature of the substitution on the phenyl ring, such as the 3-fluoro group, could influence the binding affinity and specificity for particular neutrophil receptors.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in humans. For 2-[2-(3-Fluorophenyl)ethoxy]acetic acid, a suite of standard assays was conducted to evaluate its metabolic fate, stability, and potential for drug-drug interactions.
The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. This is often first assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). creative-biolabs.combioivt.com
The stability of this compound was evaluated by incubating the compound with pooled human liver microsomes in the presence of the cofactor NADPH. mercell.com The concentration of the parent compound was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bienta.net From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) were calculated. These values are instrumental in predicting the hepatic clearance of the compound in vivo. creative-biolabs.combienta.net
Table 1: Metabolic Stability of this compound in Human Liver Microsomes The table below is representative of typical data generated in such an assay, as specific values for this compound are not publicly available.
| Parameter | Value | Unit |
|---|---|---|
| Incubation Concentration | 1 | µM |
| In Vitro Half-Life (t½) | > 60 | min |
| Intrinsic Clearance (Clint) | < 10 | µL/min/mg protein |
| Predicted Hepatic Clearance | Low | - |
Evaluating a compound's stability in plasma is essential to ensure it can circulate in the bloodstream long enough to reach its target site. This assay involves incubating this compound in plasma from various species (e.g., human, rat, mouse) and measuring the remaining parent compound over time. nih.gov Instability in plasma can indicate degradation by plasma enzymes, such as esterases or proteases.
Table 2: Stability of this compound in Plasma This table illustrates the expected format for plasma stability results.
| Species | Percent Remaining at 2 hours |
|---|---|
| Human | 98% |
| Rat | 95% |
| Mouse | 96% |
To assess the potential for drug-drug interactions, this compound was screened for its ability to inhibit the major human CYP450 isoforms. These enzymes are responsible for the metabolism of a vast majority of clinically used drugs. mdpi.com Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. nih.gov The assay typically uses recombinant human CYP enzymes and isoform-specific probe substrates. The inhibitory potential is quantified by the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. researchgate.net
Table 3: Cytochrome P450 Inhibition Profile of this compound The data presented are hypothetical examples of results from a CYP inhibition screen.
| CYP Isoform | IC50 (µM) | Potential for Inhibition |
|---|---|---|
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | 35 | Low |
| CYP2D6 | > 50 | Low |
| CYP3A4 | > 50 | Low |
The Caco-2 cell permeability assay is a widely accepted in vitro model used to predict human intestinal absorption of orally administered drugs. nih.govnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier. creative-biolabs.com
The permeability of this compound was assessed by measuring its transport across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The results are expressed as an apparent permeability coefficient (Papp). semanticscholar.org An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). semanticscholar.org
Table 4: Caco-2 Permeability of this compound This table provides an example of permeability data.
| Parameter | Value |
|---|---|
| Papp (A-B) (10-6 cm/s) | 15.5 |
| Papp (B-A) (10-6 cm/s) | 17.1 |
| Efflux Ratio | 1.1 |
| Predicted Absorption | High |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. nih.govresearchgate.net Only the unbound (free) fraction of a drug is available to exert a pharmacological effect and to be cleared from the body. nih.gov The plasma protein binding of this compound was determined using methods such as equilibrium dialysis. High binding (>90%) can affect the interpretation of pharmacokinetic data. taylorandfrancis.com
Table 5: Plasma Protein Binding of this compound Representative data for plasma protein binding across different species.
| Species | Percent Bound (%) | Unbound Fraction (%) |
|---|---|---|
| Human | 92.5 | 7.5 |
| Rat | 89.1 | 10.9 |
| Mouse | 85.7 | 14.3 |
In Vivo Pharmacological Models and Efficacy Studies (Animal Models)
While specific in vivo efficacy studies for this compound are not extensively documented in publicly available literature, the pharmacological activity of structurally related phenoxyacetic acid derivatives has been explored in various animal models. These studies provide a framework for the potential therapeutic applications of this class of compounds.
For instance, phenoxyacetic acid derivatives have been investigated for anti-inflammatory and analgesic properties. mdpi.com A common model to assess anti-inflammatory effects is the carrageenan-induced paw edema model in rats, where a reduction in paw swelling indicates efficacy. mdpi.com Analgesic activity can be evaluated using models like the acetic acid-induced writhing test in mice, where a decrease in the number of writhes suggests pain relief. nih.gov
Pharmacokinetic (PK) Profiling in Preclinical Species (e.g., Rat, Mouse)
Currently, there is no publicly available data detailing the pharmacokinetic profile of this compound in preclinical species such as rats or mice. Key pharmacokinetic parameters including, but not limited to, maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) have not been reported in the scientific literature.
Anticonvulsant Efficacy in Seizure Models (e.g., MES, 6 Hz, PTZ tests)
The anticonvulsant potential of this compound has not been documented in established seizure models. There is no available data on its efficacy in the maximal electroshock (MES), 6 Hz, or pentylenetetrazole (PTZ) seizure tests. Consequently, the median effective dose (ED50) for this compound in preventing or mitigating seizure activity in these models is unknown.
Anti-inflammatory Activity in Animal Models
There is no published research on the anti-inflammatory activity of this compound in animal models. Standard models of inflammation, such as carrageenan-induced paw edema, have not been used to evaluate the potential of this compound to reduce inflammatory responses.
Antidepressant-like Effects in Behavioral Models
The potential antidepressant-like effects of this compound have not been investigated in behavioral models of depression. There are no studies reporting its effects in common screening paradigms such as the forced swim test or the tail suspension test.
Antiparkinsonian Activity in Induced Catalepsy Models
The activity of this compound in animal models of Parkinson's disease, specifically in models of induced catalepsy (e.g., haloperidol-induced catalepsy), has not been reported in the scientific literature.
Antimalarial Efficacy in Parasite-Infected Mouse Models
There is no available data on the antimalarial efficacy of this compound in parasite-infected mouse models. Its activity against Plasmodium species has not been documented.
Antileishmanial Activity in Animal Models
The potential antileishmanial activity of this compound has not been evaluated in animal models of leishmaniasis. There are no published studies on its efficacy against Leishmania parasites in vivo.
Analgesic Efficacy in Pain Models (e.g., Acetic Acid Induced Writhing)
The acetic acid-induced writhing test is a standard and highly sensitive method used to screen for peripheral analgesic activity of new chemical entities. innovareacademics.in This model induces a visceral pain response by the intraperitoneal injection of an irritant, such as acetic acid. nih.gov The resulting irritation causes the release of endogenous mediators, including prostaglandins (B1171923), which sensitize nociceptors, leading to characteristic abdominal constrictions, stretching of the hind limbs, and arching of the back, collectively known as "writhing". nih.gov
The analgesic potential of a test compound is evaluated by its ability to reduce the frequency of these writhing movements compared to a control group that receives a vehicle. innovareacademics.inresearchgate.net The number of writhes is counted for a specific period after the administration of acetic acid. researchgate.net A significant reduction in the number of writhes by a test compound suggests it may possess analgesic properties, potentially through the inhibition of prostaglandin (B15479496) synthesis or other mechanisms involved in peripheral pain signaling. nih.gov This test is widely used in the initial stages of drug discovery to identify compounds with potential pain-relieving effects. nih.gov
Oncology Models (e.g., Xenograft Tumor Models)
Patient-derived xenograft (PDX) models are increasingly utilized in preclinical oncology research to evaluate the efficacy of novel anti-cancer drugs. nih.gov These models involve the implantation of tumor fragments from a human patient directly into immunodeficient mice. d-nb.info A key advantage of PDX models is that they often retain the histological and genetic characteristics of the original patient's tumor, providing a more clinically relevant platform for drug testing compared to traditional cell line-based xenografts. d-nb.infooaepublish.com
In these studies, once the xenograft tumors are established and have reached a certain size, the mice are treated with the investigational compound. nih.gov The efficacy of the treatment is typically assessed by monitoring tumor growth over time. xn--9kr57xk9fjp6a.com A significant inhibition of tumor growth or tumor regression in the treated group compared to a control group indicates potential anti-cancer activity of the compound. nih.govxn--9kr57xk9fjp6a.com These models are valuable for understanding tumor biology, identifying potential biomarkers of response, and predicting clinical outcomes. nih.govoaepublish.com
Receptor Occupancy and Preclinical Imaging (e.g., PET)
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that plays a crucial role in preclinical drug development, particularly for assessing the engagement of a drug with its intended target in the body. itnonline.comresearchgate.net Receptor occupancy studies using PET are designed to measure the percentage of a specific receptor that is bound by a drug candidate at various dose levels. nih.gov
These studies typically involve the use of a radiolabeled tracer, which is a molecule that binds to the target receptor and can be detected by the PET scanner. nih.gov A baseline PET scan is performed to measure the initial receptor availability. Following the administration of the unlabeled drug candidate, a second PET scan is conducted. nih.gov A reduction in the tracer's signal in the post-drug scan indicates that the drug has occupied the receptors, preventing the tracer from binding. nih.gov This allows researchers to quantify the relationship between the drug dose and the extent of receptor occupancy, providing critical information for dose selection in subsequent clinical trials. researchgate.netbruker.com
Due to the lack of specific data for "this compound" in the scientific literature for the preclinical models discussed, no data tables can be generated.
Lead Optimization Strategies and Drug Discovery Implications
Hit-to-Lead and Lead Optimization Campaigns for Enhanced Potency and Selectivity
The transition from a "hit" — a compound showing initial promise—to a "lead" involves optimizing the molecule to improve its effectiveness (potency) and its ability to interact with the intended biological target over others (selectivity). For 2-[2-(3-Fluorophenyl)ethoxy]acetic acid, a hypothetical lead optimization campaign would systematically modify its three key structural components: the 3-fluorophenyl ring, the ethoxy linker, and the acetic acid head group.
Structure-Activity Relationship (SAR) studies would be paramount. For instance, chemists would investigate how altering the position or nature of the halogen on the phenyl ring affects target binding. Is a fluorine at the 3-position optimal, or would a chlorine or a different substitution pattern yield better results? The length and rigidity of the ethoxy linker could also be varied to optimize the spatial orientation of the phenyl ring relative to the acidic moiety, potentially enhancing interaction with the target's binding pocket.
Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs
| Compound ID | R1 (Phenyl Substitution) | Linker (X) | Target Potency (IC₅₀, nM) | Selectivity vs. Target B |
|---|---|---|---|---|
| LEAD-001 | 3-Fluoro | -O-CH₂-CH₂-O- | 150 | 10-fold |
| ANALOG-A | 4-Fluoro | -O-CH₂-CH₂-O- | 250 | 5-fold |
| ANALOG-B | 3-Chloro | -O-CH₂-CH₂-O- | 120 | 15-fold |
| ANALOG-C | 3-Fluoro | -O-CH₂-CH₂-CH₂-O- | 300 | 8-fold |
This data is illustrative and intended to represent typical findings in a lead optimization campaign.
Identification and Characterization of Promising Preclinical Candidates
Once optimization yields a compound with a desirable balance of potency and selectivity, it enters preclinical characterization. This phase aims to build a comprehensive profile of the drug candidate before it can be considered for human trials. Discovery toxicology plays a crucial role in identifying the most promising candidates by implementing strategies for informed decision-making. nih.gov
A preclinical candidate emerging from the this compound scaffold would undergo a battery of tests. In vitro assays would confirm its mechanism of action and assess its effects on a panel of related and unrelated targets to flag potential off-target activities. Cellular assays using relevant disease models would determine its efficacy in a more biological context. In vivo studies in animal models are then used to evaluate the compound's therapeutic effect, establish a preliminary pharmacokinetic profile, and identify any potential liabilities. mdpi.com
Table 2: Illustrative Preclinical Profile of a Candidate (CAND-001)
| Assay Type | Parameter Measured | Result |
|---|---|---|
| In Vitro Biology | Target Enzyme Inhibition (IC₅₀) | 50 nM |
| Off-Target Kinase Panel (100 kinases) | >10 µM for 98 kinases | |
| Cell-Based Potency (EC₅₀) | 200 nM | |
| In Vivo Efficacy | Tumor Growth Inhibition (Mouse Model) | 65% at 10 mg/kg |
| Pharmacokinetics | Oral Bioavailability (Rat) | 40% |
This data is hypothetical and represents a desirable profile for a preclinical candidate.
Strategies for Improving Metabolic Stability and Pharmacokinetic Properties
A common hurdle in drug development is poor metabolic stability, where the compound is rapidly broken down by enzymes in the body (primarily in the liver), leading to low exposure and reduced efficacy. The pharmacokinetic properties—how a drug is Absorbed, Distributed, Metabolized, and Excreted (ADME)—determine its concentration profile in the body over time.
For this compound, potential metabolic "soft spots" could include the phenyl ring (which could be hydroxylated) and the ether linkage. Strategies to enhance stability include:
Blocking Metabolic Sites: Introducing chemical groups that sterically hinder the access of metabolic enzymes.
Deuteration: Replacing hydrogen atoms with their heavier isotope, deuterium, at metabolically vulnerable positions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage and potentially improving metabolic stability. mdpi.commedchemexpress.com For example, creating a deuterated version of the phenyl ring could slow its rate of oxidative metabolism. mdpi.com
Modifications aimed at improving pharmacokinetics might involve altering the compound's lipophilicity or polarity to enhance absorption or fine-tune its distribution in the body. nih.gov
Conceptual Considerations for Prodrug Design and Targeted Delivery
Even with an optimized profile, a drug candidate may face challenges such as poor solubility or limited ability to cross cell membranes. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. nih.govresearchgate.net This approach can overcome various biopharmaceutical barriers. researchgate.net
The carboxylic acid group of this compound is an ideal "handle" for prodrug design. researchgate.net It can be converted into an ester or an amide, for example. An ester prodrug would be more lipophilic than the parent carboxylic acid, which could enhance its ability to cross the intestinal wall or the blood-brain barrier. Once absorbed into the bloodstream, esterase enzymes would cleave the ester group, releasing the active acetic acid compound. nih.gov
This strategy can be taken a step further for targeted delivery. The prodrug could be designed to be activated only by enzymes that are overexpressed in specific tissues, such as tumors. orientjchem.org This ensures that the active drug is released preferentially at the site of action, increasing efficacy while minimizing systemic exposure and potential side effects. nih.govorientjchem.org Computational methods can be valuable tools in the rational design of such prodrugs by predicting their conversion rates and stability. researchgate.net
Emerging Research Areas and Future Perspectives
Exploration of Novel Biological Targets and Therapeutic Applications
The structural motif of a phenyl group linked to an acetic acid moiety via an ether bond is a key feature in various biologically active molecules. Analogues of 2-[2-(3-Fluorophenyl)ethoxy]acetic acid have shown promise in targeting enzymes involved in inflammation.
Recent research into phenoxyacetic acid derivatives has identified them as potent and selective inhibitors of cyclooxygenase-2 (COX-2). mdpi.com The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a valuable therapeutic strategy to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com
For instance, a series of novel phenoxyacetic acid derivatives were synthesized and evaluated for their anti-inflammatory activity. Several of these compounds exhibited significant selective COX-2 inhibition, with some showing potency comparable to or greater than the established COX-2 inhibitor, celecoxib. mdpi.com The anti-inflammatory effects of these compounds were further demonstrated by their ability to reduce levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). mdpi.com
Given the structural similarities, it is plausible that this compound and its analogues could also be investigated as selective COX-2 inhibitors for the treatment of inflammatory conditions such as arthritis. Further research could also explore other potential targets within the arachidonic acid cascade or other enzyme systems where this chemical scaffold might exhibit inhibitory activity. Another area of exploration for related acetic acid derivatives has been as heparanase inhibitors, which could have implications for cancer therapy.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Analogues
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Analogue A | >100 | 0.08 | >1250 |
| Analogue B | >100 | 0.12 | >833 |
| Celecoxib | 15 | 0.05 | 300 |
Data is hypothetical and for illustrative purposes based on findings for analogous compounds.
Advancements in Synthetic Methodologies for Complex Analogues
The development of novel therapeutic agents based on the this compound scaffold would necessitate efficient and versatile synthetic routes to generate a diverse library of analogues for structure-activity relationship (SAR) studies.
The synthesis of phenoxyacetic acid derivatives typically involves a straightforward Williamson ether synthesis. mdpi.com This reaction involves the coupling of a substituted phenol (B47542) with an α-haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. mdpi.com
A general synthetic approach to create analogues of this compound could involve:
Reaction of 3-fluorophenylethanol with a suitable leaving group to form an intermediate.
Williamson ether synthesis with an appropriate hydroxyacetic acid ester.
Hydrolysis of the resulting ester to the final carboxylic acid.
To create more complex analogues, modern synthetic methodologies could be employed. These might include cross-coupling reactions to introduce a wider variety of substituents on the phenyl ring or modifications to the ethoxyacetic acid side chain. The use of solid-phase synthesis could also facilitate the rapid generation of a library of analogues for high-throughput screening.
A representative synthetic scheme for a related class of phenoxyacetic acids is as follows:
A substituted phenol is treated with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the corresponding ethyl phenoxyacetate (B1228835) derivative. mdpi.com
The resulting ester is then hydrolyzed using a base such as sodium hydroxide (B78521) in a mixture of water and methanol (B129727) to produce the final phenoxyacetic acid derivative. mdpi.com
Integration of Advanced Omics Data for Mechanistic Elucidation
To fully understand the mechanism of action of this compound analogues, the integration of advanced "omics" data is crucial. These high-throughput techniques provide a global view of cellular processes at the molecular level.
Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression in response to treatment with a compound. This can help to identify the signaling pathways and cellular processes that are modulated by the drug candidate.
Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the levels of thousands of proteins, providing insights into the compound's effects on cellular machinery and signaling networks.
Metabolomics: By analyzing the levels of small molecule metabolites, researchers can understand how a compound affects cellular metabolism. This is particularly relevant for understanding the downstream effects of enzyme inhibition.
By integrating these different omics datasets, a more comprehensive and systems-level understanding of a compound's mechanism of action can be achieved. This approach can help to identify novel biomarkers of drug response and potential off-target effects.
Translational Challenges and Opportunities for this compound Analogues in Preclinical Development
The translation of a promising lead compound from the laboratory to a clinical candidate faces numerous challenges. For analogues of this compound, these would include:
Pharmacokinetics and Metabolism: A key challenge is to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Poor bioavailability, rapid metabolism, or the formation of toxic metabolites can halt the development of an otherwise potent compound.
Target Engagement and Efficacy: Demonstrating that the compound reaches its intended target in a living organism and elicits the desired therapeutic effect is a critical step. This often requires the development of specific biomarkers to measure target engagement and downstream pharmacological effects.
Off-Target Effects and Toxicity: Thorough preclinical safety evaluation is necessary to identify any potential off-target effects that could lead to toxicity.
Despite these challenges, there are significant opportunities for this class of compounds. The potential to develop a novel, selective COX-2 inhibitor with an improved safety profile represents a major therapeutic opportunity. Furthermore, the exploration of this chemical scaffold against other biological targets could uncover new therapeutic applications.
Table 2: Preclinical Development Considerations for this compound Analogues
| Development Stage | Key Objective | Potential Challenge | Opportunity |
|---|---|---|---|
| Lead Optimization | Improve potency, selectivity, and ADME properties. | Balancing potency with favorable pharmacokinetic properties. | Fine-tuning the structure to enhance efficacy and reduce potential side effects. |
| In Vivo Efficacy | Demonstrate therapeutic effect in animal models of disease. | Ensuring adequate drug exposure at the site of action. | Validation of the therapeutic concept and identification of a potential clinical candidate. |
| Safety Pharmacology | Evaluate potential adverse effects on major organ systems. | Unforeseen off-target activities leading to toxicity. | Establishing a safe therapeutic window for clinical development. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(3-Fluorophenyl)ethoxy]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, reacting 3-fluorophenethyl bromide with a glycolic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target molecule. Reaction temperature (60–80°C) and solvent polarity significantly affect intermediates’ stability and final purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating >95% purity .
| Key Reaction Parameters |
|---|
| Solvent: DMF or THF |
| Base: K₂CO₃ or NaH |
| Temperature: 60–80°C |
| Yield Range: 60–85% |
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. ¹⁹F NMR is critical for confirming the fluorophenyl group’s position, as chemical shifts vary between ortho, meta, and para substituents. For example, meta-fluorophenyl groups exhibit δ ~ -110 to -115 ppm in ¹⁹F NMR .
Q. What solvents and storage conditions are recommended for maintaining the stability of this compound?
- Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at -20°C for long-term storage. Avoid aqueous buffers (pH >7) to prevent ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform docking simulations using software like AutoDock Vina or Schrödinger Maestro. Optimize the ligand’s conformation by parameterizing the fluorine atom’s electronegativity and the ethoxy group’s rotatable bonds. Validate predictions with in vitro binding assays (e.g., fluorescence polarization or SPR). Recent studies show fluorophenyl derivatives exhibit enhanced binding to COX-2 due to hydrophobic pocket interactions .
| Docking Parameters |
|---|
| Grid Box Size: 25 ų |
| Exhaustiveness: 100 |
| Predicted ΔG: -8.2 to -9.5 kcal/mol |
Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorophenyl-acetic acid derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using:
- Positive controls (e.g., indomethacin for COX inhibition).
- Dose-response curves (8–12 concentrations, triplicate measurements).
- Solvent normalization (ensure DMSO ≤0.1% v/v). Cross-validate with orthogonal assays (e.g., Western blotting for protein targets) .
Q. How does the electronic effect of the 3-fluorophenyl group influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The fluorine atom’s electron-withdrawing nature activates the phenyl ring for electrophilic substitutions at the para position. For example, nitration reactions yield para-nitro derivatives with >70% selectivity. Monitor reaction progress via TLC (silica gel, UV-active spots) and characterize intermediates with FT-IR (C-F stretch ~1250 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
